4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a sulfamoyl group substituted with two 2-cyanoethyl moieties and a 6-acetamido-1,3-benzothiazol-2-yl substituent. The 6-acetamido-benzothiazolyl group introduces hydrogen-bonding capabilities and steric bulk, which may contribute to target specificity .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S2/c1-15(29)25-17-6-9-19-20(14-17)33-22(26-19)27-21(30)16-4-7-18(8-5-16)34(31,32)28(12-2-10-23)13-3-11-24/h4-9,14H,2-3,12-13H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUNCZBZFPFIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Benzothiazol vs.
Heterocyclic Substituent Modifications
Key Observations :
- Acetamido vs. Halogen/MeO Substituents : The 6-acetamido group on the benzothiazol ring (target compound) introduces a polar amide functional group absent in chloro-, fluoro-, or methoxy-substituted analogs, which may enhance interactions with hydrophilic binding pockets .
- Bioactivity Trends : Compounds with electron-withdrawing substituents (e.g., nitro, chloro) on the heterocycle often exhibit enhanced bioactivity, as seen in , where nitrophenyl-thiazol derivatives showed significant growth modulation (119–129%, p < 0.05) .
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article aims to explore the biological activity of this compound, drawing from various research studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A benzothiazole moiety, which is known for its biological activity.
- Sulfamoyl and cyanoethyl groups that may enhance its interaction with biological targets.
The structural formula can be represented as follows:
This structure suggests potential interactions with nucleic acids and proteins, which are crucial in the development of antitumor agents.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, including compounds similar to This compound , exhibit significant antitumor properties. The following findings summarize key aspects of its antitumor activity:
- Cell Viability Assays : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that the compound inhibits cell proliferation. The effectiveness was measured using MTS cytotoxicity assays, revealing IC50 values indicative of its potency against these cancer cells .
- Mechanism of Action : The compound appears to interact with DNA, specifically binding within the minor groove. This interaction may disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial effects:
- Testing Against Pathogens : The compound was tested against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity .
- Eukaryotic Model Testing : The compound's effects were also evaluated using Saccharomyces cerevisiae as a model organism. This testing helps in understanding the compound's potential toxicity and efficacy in eukaryotic systems .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 2.12 ± 0.21 | 2D |
| 6 | HCC827 | 5.13 ± 0.97 | 2D |
| 8 | NCI-H358 | 6.48 ± 0.11 | 3D |
| 9 | A549 | 6.75 ± 0.19 | 2D |
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
(Note: Specific MIC values need to be filled based on experimental data.)
Case Study 1: Efficacy in Lung Cancer Treatment
A recent study evaluated the efficacy of various benzothiazole derivatives, including our compound of interest, against lung cancer cell lines. The findings revealed that compounds with similar structural features showed enhanced cytotoxicity in both 2D and 3D cultures, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Testing Protocols
Another study focused on the antimicrobial properties of sulfamoyl compounds. It highlighted the importance of structural modifications in enhancing antibacterial activity against resistant strains of bacteria. The study concluded that compounds like This compound could be developed into effective antimicrobial agents .
Q & A
Q. How can the synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide be optimized to improve yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including sulfamoylation, benzothiazole ring formation, and amide coupling. Key optimizations include:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) as a catalyst for amide bond formation, which enhances reaction efficiency under ultrasonication (35–45 min at 46 kHz) .
- Solvent Choice : Dichloromethane (DCM) is preferred for its ability to dissolve intermediates while maintaining reaction stability.
- Purification : Recrystallization from ethanol or methanol ensures high purity (>95%). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- IR Spectroscopy : Identify functional groups like sulfonamide (1340–1135 cm⁻¹), benzamide C=O (1688 cm⁻¹), and cyano groups (2250 cm⁻¹) .
- NMR : Use - and -NMR in DMSO-d₆ to resolve aromatic protons (δ 7.4–7.8 ppm) and confirm sulfamoyl CH₂ groups (δ 3.4–3.5 ppm). signals at 167–162 ppm confirm carbonyl groups .
- HRMS : Confirm molecular weight (e.g., [M+Na]⁺ ion) with <2 ppm error .
Tip : Cross-validate spectral data with computational tools (e.g., Gaussian for IR/NMR simulations) to resolve overlapping peaks.
Advanced Research Questions
Q. How can Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations elucidate the compound’s reactivity and binding interactions?
Methodological Answer:
- DFT Applications :
- MD Simulations :
Data Contradiction Note : Discrepancies between computational predictions and experimental bioactivity may arise from solvation effects or protein flexibility. Validate with SPR (surface plasmon resonance) binding assays .
Q. How should researchers resolve contradictory bioactivity results in anticancer vs. antimicrobial assays?
Methodological Answer: Contradictions often stem from assay conditions or cellular uptake variability. Mitigate via:
- Standardized Protocols : Use MTT assays (72 hr exposure, 10 µM–100 nM doses) for cytotoxicity and microbroth dilution (CLSI guidelines) for antimicrobial activity .
- Cellular Context : Compare activity in cancer (HeLa, MCF-7) vs. bacterial (E. coli, S. aureus) models. Adjust for membrane permeability (e.g., Gram-negative vs. Gram-positive) .
Q. Example Data :
| Assay Type | IC₅₀ (µM) | MIC (µg/mL) |
|---|---|---|
| Anticancer | 12.5 | N/A |
| Antibacterial | N/A | 25 |
Q. What environmental stability studies are critical for assessing ecological risks of this compound?
Methodological Answer:
- Hydrolysis Studies : Incubate at pH 3–9 (37°C, 48 hr) and analyze degradation via HPLC. The sulfamoyl group is prone to hydrolysis at pH >7 .
- Photodegradation : Expose to UV light (254 nm) and monitor by LC-MS. Benzothiazole rings may form hydroxylated byproducts .
- Ecotoxicology : Use Daphnia magna (48 hr LC₅₀) and algal growth inhibition tests (OECD 201). Correlate with logP (predicted ~2.8) to assess bioaccumulation .
Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?
Methodological Answer:
- Scaffold Modification : Replace the 6-acetamido group with bulkier substituents (e.g., tert-butyl) to reduce CYP450 interactions .
- SAR Analysis : Synthesize analogs with varied sulfamoyl substituents (e.g., methyl vs. trifluoromethyl) and test against kinase panels .
- In Silico Screening : Use AutoDock Vina to prioritize derivatives with higher docking scores for EGFR or HER2 over non-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
